

# A Comprehensive Technical Guide to 5,7,3',4'-Tetramethoxyflavone (Methoxyluteolin)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,7,3',4'-Tetramethoxyflavone

Cat. No.: B192521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5,7,3',4'-Tetramethoxyflavone**, a notable polymethoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical identifiers, and a detailed exploration of its biological effects and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

## Nomenclature and Chemical Identifiers

**5,7,3',4'-Tetramethoxyflavone** is known by a variety of synonyms and chemical identifiers across different databases and commercial suppliers. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Identifier Type	Identifier	Source
Common Name	5,7,3',4'-Tetramethoxyflavone	
Synonym	Methoxyluteolin	[1]
Synonym	Luteolin tetramethyl ether	[2]
Synonym	5,7,3',4'-tetramethyl Luteolin ether	
Synonym	Tetramethyl camphoral	
Synonym	3',4',5,7-Tetramethoxyflavone	[2]
Synonym	Tetramethoxyluteolin	[2]
IUPAC Name	2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one	
CAS Number	855-97-0	[2]
PubChem CID	631170	[2]
ChEMBL ID	CHEMBL327340	[2]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>6</sub>	[2]
Molecular Weight	342.3 g/mol	[2]

## Biological Activities and Mechanisms of Action

**5,7,3',4'-Tetramethoxyflavone** exhibits a range of biological activities, with anti-inflammatory and chondroprotective effects being the most prominently studied.

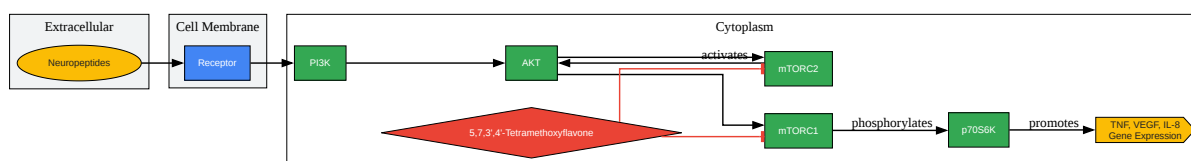
### Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory properties, particularly through the modulation of mast cell activity and the inhibition of pro-inflammatory mediator release.

Studies on human mast cell lines (LAD2) have shown that **5,7,3',4'-Tetramethoxyflavone** can significantly inhibit the release of pro-inflammatory mediators. Pre-treatment with this

compound has been found to decrease the gene expression and release of tumor necrosis factor (TNF), vascular endothelial growth factor (VEGF), and interleukin-8 (IL-8/CXCL8) in response to stimulation by neurotensin or substance P.[1] Furthermore, it inhibits the IL-33-stimulated expression and release of CCL5 and CCL2.[1]

A key mechanism underlying the anti-inflammatory effects of **5,7,3',4'-Tetramethoxyflavone** is its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. The compound has been shown to inhibit neurotensin or substance P-induced activation of both mTORC1 and mTORC2 complexes in human mast cells. This inhibition leads to a downstream reduction in the phosphorylation of p70S6K and ultimately suppresses the expression of pro-inflammatory mediators.



[Click to download full resolution via product page](#)

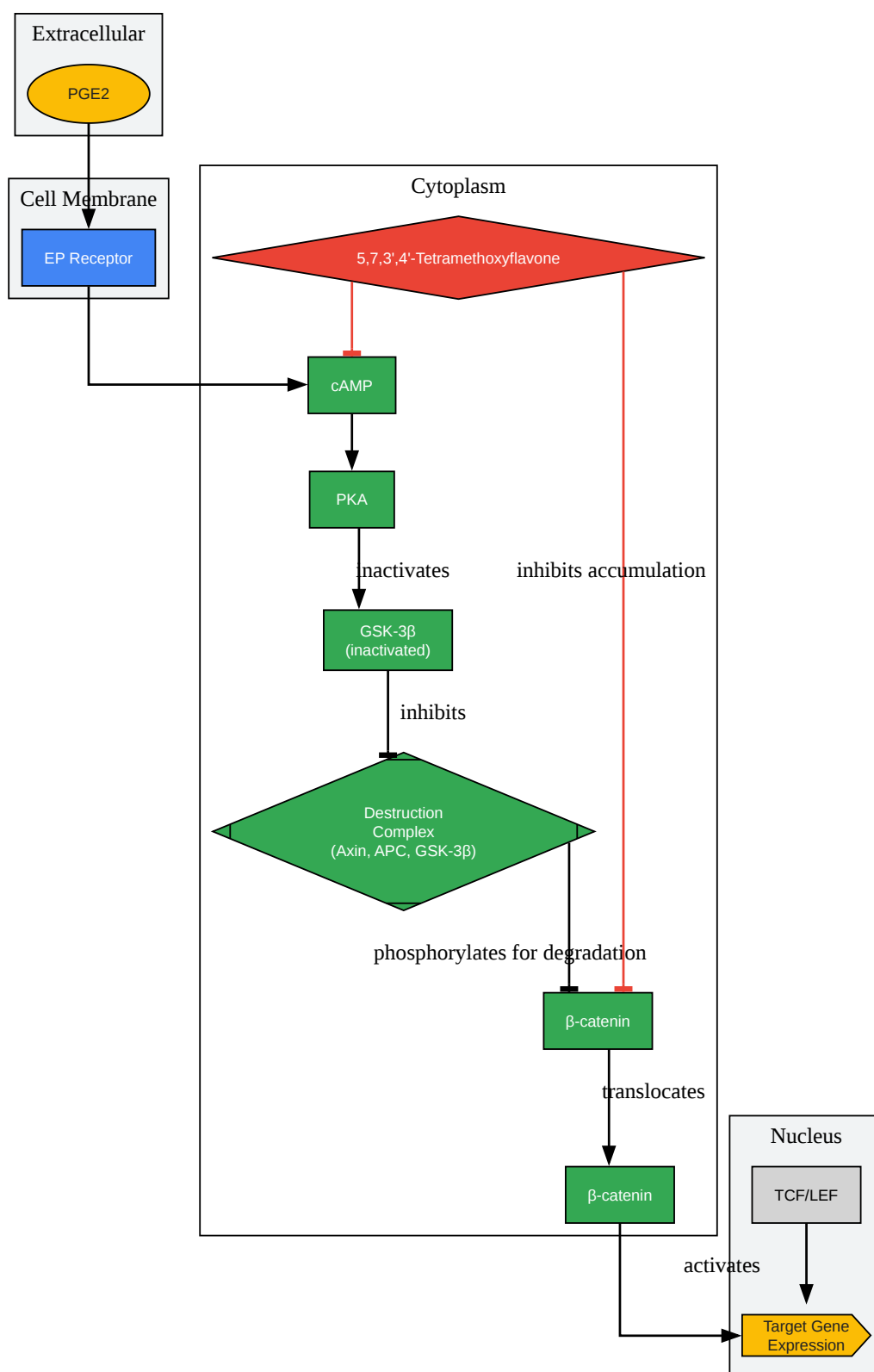
Caption: mTOR signaling pathway inhibition by **5,7,3',4'-Tetramethoxyflavone**.

## Chondroprotective Activity

**5,7,3',4'-Tetramethoxyflavone** has shown promise in protecting cartilage from degradation, a key feature of osteoarthritis.

In a rat model of surgically induced osteoarthritis, oral administration of **5,7,3',4'-Tetramethoxyflavone** (100 mg/kg) led to a decrease in the synovial fluid levels of prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), interleukin-1 $\beta$  (IL-1 $\beta$ ), and TNF- $\alpha$ . [3]

The chondroprotective effects of this flavone are mediated, in part, through the inhibition of the  $\beta$ -catenin signaling pathway. In vitro studies using chondrocytes have demonstrated that the compound can counteract the PGE<sub>2</sub>-induced stabilization and accumulation of  $\beta$ -catenin, thereby downregulating the expression of its downstream target genes.[4]



[Click to download full resolution via product page](#)

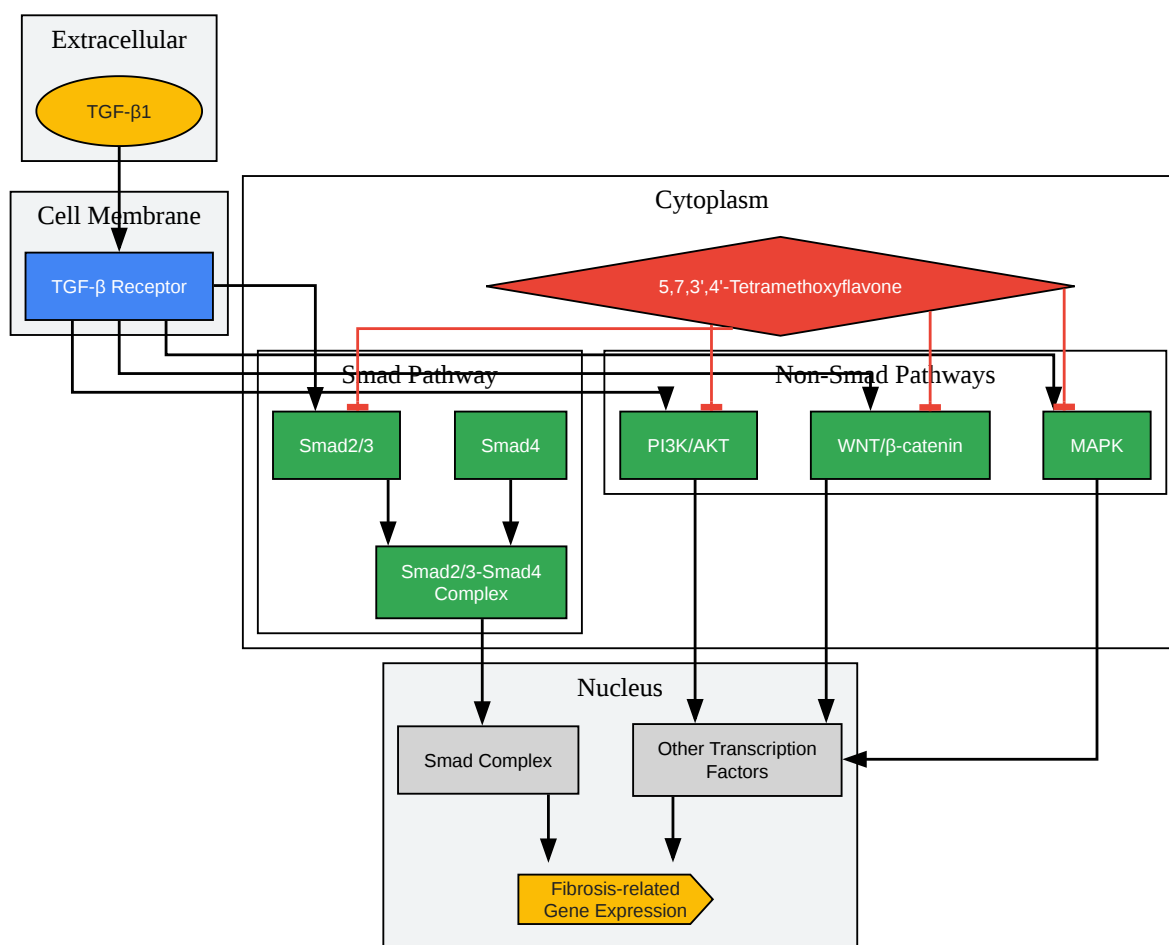
Caption:  $\beta$ -catenin signaling pathway modulation by 5,7,3',4'-Tetramethoxyflavone.

## Anti-fibrotic Activity

Recent studies have highlighted the potential of **5,7,3',4'-Tetramethoxyflavone** in combating pulmonary fibrosis.

The compound effectively inhibits the activation of myofibroblasts and the production of extracellular matrix (ECM) induced by transforming growth factor- $\beta$ 1 (TGF- $\beta$ 1) in NIH-3T3 cells. [\[5\]](#)

This anti-fibrotic effect is achieved through the suppression of multiple signaling pathways downstream of TGF- $\beta$ 1, including the Smad, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/ $\beta$ -catenin pathways. [\[5\]](#)



[Click to download full resolution via product page](#)

Caption: TGF-β1 signaling pathway inhibition by 5,7,3',4'-Tetramethoxyflavone.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on 5,7,3',4'-Tetramethoxyflavone.

Table 2: In Vitro Bioactivity

Activity	Assay System	Parameter	Value	Reference
Anti-plasmodial	P. falciparum	IC <sub>50</sub>	4.06 µg/ml	[3]
Cytotoxicity	B16/F10 melanoma cells	Concentration	20 µM	[3]
MRP1 Inhibition	-	IC <sub>50</sub>	7.9 µM	[3]
MRP2 Inhibition	-	IC <sub>50</sub>	>50 µM	[3]
NO Release Inhibition	LPS-induced primary mouse peritoneal macrophages	Concentration Range	0.03-30 µM	[3]
CCL2 Production Inhibition	IL-33-induced primary human mast cells	Concentration	50 and 100 µM	[3]
CCL5 Production Inhibition	IL-33-induced primary human mast cells	Concentration	50 and 100 µM	[3]

Table 3: In Vivo Bioactivity

Activity	Animal Model	Dosage	Effect	Reference
Chondroprotection	Rat model of surgically induced osteoarthritis	100 mg/kg	Decrease in synovial fluid levels of PGE <sub>2</sub> , IL-1β, and TNF-α	[3]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.



## Synthesis of 5,7,3',4'-Tetramethoxyflavone

A reported synthesis of **5,7,3',4'-Tetramethoxyflavone** starts from phloroacetophenone. The key steps involve the methylation of phloroacetophenone to yield 2'-hydroxy-4',6'-dimethoxyacetophenone, followed by condensation with 3,4-dimethoxybenzaldehyde under alkaline conditions to produce the corresponding chalcone. The final step is the oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (DMSO) to afford the target flavone.<sup>[1]</sup>

## Cell Culture

- **LAD2 Human Mast Cells:** These cells are cultured in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).
- **Primary Human Chondrocytes:** Isolated from cartilage tissue, these cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
- **NIH-3T3 Mouse Embryonic Fibroblasts:** These cells are maintained in DMEM supplemented with 10% FBS and antibiotics.

## Measurement of Cytokine Release

- **Cell Stimulation:** Culture LAD2 mast cells and pre-incubate with varying concentrations of **5,7,3',4'-Tetramethoxyflavone** for a specified time.
- **Induction:** Stimulate the cells with an appropriate agonist (e.g., neurotensin, substance P, or IL-33).
- **Supernatant Collection:** After the incubation period, centrifuge the cell suspension and collect the supernatant.
- **ELISA:** Quantify the concentration of cytokines (e.g., TNF, VEGF, IL-8, CCL2, CCL5) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

## Western Blot Analysis

- **Protein Extraction:** Lyse the treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR,  $\beta$ -catenin, phospho-Smad2/3) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Model of Osteoarthritis

- **Animal Model:** Use adult male Sprague-Dawley rats.
- **Surgical Induction:** Anesthetize the rats and surgically transect the anterior cruciate ligament and resect the medial meniscus of the knee joint to induce osteoarthritis.
- **Treatment:** Administer **5,7,3',4'-Tetramethoxyflavone** orally at the desired dosage for a specified period.
- **Synovial Fluid Analysis:** At the end of the treatment period, collect synovial fluid from the knee joints and measure the levels of inflammatory markers (PGE<sub>2</sub>, IL-1 $\beta$ , TNF- $\alpha$ ) using

ELISA.

## MTT Assay for Cell Viability

- Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **5,7,3',4'-Tetramethoxyflavone** for the desired duration.
- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

## Scratch Wound Healing Assay for Cell Migration

- Cell Monolayer: Grow cells (e.g., NIH-3T3) to confluence in a culture plate.
- Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of **5,7,3',4'-Tetramethoxyflavone**.
- Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter.
- Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

## Conclusion

**5,7,3',4'-Tetramethoxyflavone** is a promising natural compound with well-documented anti-inflammatory, chondroprotective, and anti-fibrotic properties. Its mechanisms of action involve the modulation of key signaling pathways such as mTOR,  $\beta$ -catenin, and TGF- $\beta$ 1. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for a variety of inflammatory and degenerative diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 2. [pubcompare.ai](https://pubcompare.ai) [[pubcompare.ai](https://pubcompare.ai)]
- 3. [med.virginia.edu](https://med.virginia.edu) [[med.virginia.edu](https://med.virginia.edu)]
- 4. Wound healing migration assay (Scratch assay) [[protocols.io](https://protocols.io)]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5,7,3',4'-Tetramethoxyflavone (Methoxyluteolin)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192521#synonyms-for-5-7-3-4-tetramethoxyflavone-e-g-methoxyluteolin>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)